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Compound of Interest

Compound Name: P-gp modulator 1

Cat. No.: B12428455

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent P-glycoprotein (P-gp)
modulator, Tariquidar (XR9576). The information is compiled from publicly available scientific
literature and patent databases to support research and development efforts in overcoming
multidrug resistance (MDR) in cancer and other therapeutic areas.

Core Patent Information

Despite a comprehensive search of patent databases, the specific U.S. patent numbers for the
composition of matter, synthesis, and pharmaceutical formulations of Tariquidar (XR9576)
could not be definitively identified within the scope of this review. Tariquidar was developed by
Xenova Group, and information regarding its initial patent filings may be held within historical
patent records under the assignee's name. Further investigation into patent databases with
specific search queries related to the assignee and the chemical structure of Tariquidar may be
required to locate the primary patent documents.

Mechanism of Action

Tariquidar is a potent, non-competitive inhibitor of P-glycoprotein (P-gp), a key member of the
ATP-binding cassette (ABC) transporter family.[1] P-gp functions as an ATP-dependent efflux
pump, actively transporting a wide range of structurally diverse xenobiotics, including many
chemotherapeutic agents, out of cells. This action reduces the intracellular concentration of
these drugs, leading to multidrug resistance (MDR) in cancer cells.
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Tariquidar binds with high affinity to P-gp, with a dissociation constant (Kd) of 5.1 nM, thereby

locking the transporter in a conformation that is incompatible with drug binding and/or transport.

[2][3] This inhibition of P-gp function restores the intracellular accumulation and efficacy of co-

administered chemotherapeutic drugs in MDR cancer cells.

Quantitative Data

The following tables summarize key quantitative data for Tariquidar, demonstrating its potency

and efficacy in modulating P-gp activity and reversing multidrug resistance.

Table 1: In Vitro Potency of Tariquidar

Parameter Value Cell Line/System Reference
P-gp Binding Affinit
9P J Y 5.1 nM [21[3]
(Kd)
ATPase Inhibition N
43 +9nM Purified P-gp

(IC50)

Table 2: Reversal of Multidrug Resistance by Tariquidar

. Tariquidar
Chemotherapeutic . .
Cell Line Concentration for Reference
Agent
Complete Reversal

Doxorubicin Various MDR cell lines  25-80 nM

Paclitaxel Various MDR cell lines  25-80 nM

Etoposide Various MDR cell lines  25-80 nM

Vincristine Various MDR cell lines  25-80 nM

Table 3: Effect of Tariquidar on Paclitaxel Cytotoxicity in Ovarian Cancer Cells
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Cell Line Treatment Paclitaxel IC50 Fold Reversal Reference
SKOV-3 .
- Paclitaxel alone 27.11 nM
(sensitive)
SKOV-3TR .
) Paclitaxel alone 2743 nM
(resistant)
Paclitaxel + Significantly
SKOV-3TR Tariquidar (co- reduced
_ _ _ _ >100-fold
(resistant) delivered in (approaching
liposomes) sensitive levels)

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize P-gp modulators like
Tariquidar are provided below.

P-gp ATPase Activity Assay

This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is
coupled to substrate transport.

Principle: P-gp exhibits a basal level of ATPase activity that is stimulated in the presence of its
substrates. Inhibitors can either inhibit this basal or substrate-stimulated activity. The amount of
inorganic phosphate (Pi) released from ATP hydrolysis is quantified colorimetrically.

Materials:

Purified P-gp containing membrane vesicles

ATP solution

Assay Buffer (e.g., 50 mM Tris-HCI, pH 7.4, 5 mM MgCI2, 0.1 mM EGTA)

Tariquidar or other test compounds

P-gp substrate (e.g., verapamil) for stimulation
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Sodium orthovanadate (Na3VO4) as a P-gp ATPase inhibitor control
Reagents for Pi detection (e.g., Malachite Green-based reagent)

Microplate reader

Protocol:

Prepare serial dilutions of Tariquidar and control compounds in the assay buffer.
In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.

To measure inhibition of stimulated activity, add a known P-gp substrate (e.g., verapamil) to
the wells. For basal activity, add buffer only.

Add the serially diluted Tariquidar or control compounds to the wells. Include a "no
compound" control.

To initiate the reaction, add a final concentration of ATP (e.g., 5 mM) to all wells.

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

Stop the reaction by adding the Pi detection reagent.

Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

To determine the P-gp specific ATPase activity, subtract the absorbance of samples
containing Na3VO4 from the total ATPase activity.

Plot the percentage of P-gp ATPase activity against the logarithm of the Tariquidar
concentration and fit the data to a sigmoidal dose-response curve to determine the IC50
value.

Rhodamine 123 Efflux Assay

This cell-based assay measures the ability of a compound to inhibit the P-gp-mediated efflux of

the fluorescent substrate Rhodamine 123.
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Principle: P-gp actively transports Rhodamine 123 out of the cell. Inhibition of P-gp leads to the

intracellular accumulation of Rhodamine 123, which can be quantified by flow cytometry or

fluorescence microscopy.

Materials:

Cancer cell line overexpressing P-gp (e.g., MCF-7/ADR, K562/ADR) and a parental sensitive
cell line.

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS).
Rhodamine 123 stock solution.

Tariquidar or other test compounds.

Phosphate-buffered saline (PBS).

Flow cytometer or fluorescence microscope.

Protocol:

Seed the P-gp overexpressing and parental cells in appropriate culture plates and allow
them to adhere overnight.

Pre-incubate the cells with various concentrations of Tariquidar or control compounds in
serum-free medium for a specified time (e.g., 1 hour) at 37°C.

Add Rhodamine 123 to a final concentration (e.g., 1 pg/mL) to all wells and incubate for a
further period (e.g., 1-2 hours) at 37°C, protected from light.

After the incubation, wash the cells twice with ice-cold PBS to remove extracellular
Rhodamine 123.

Lyse the cells or detach them for analysis.

Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a
fluorescence plate reader.
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e The increase in intracellular fluorescence in the presence of Tariquidar compared to the
control (no inhibitor) indicates P-gp inhibition.

» Calculate the reversal fold by dividing the fluorescence intensity in the presence of the
inhibitor by the fluorescence intensity in the absence of the inhibitor.

Visualizations

The following diagrams illustrate key concepts related to P-gp function and its inhibition by
Tariquidar.
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Mechanism of P-gp Mediated Drug Efflux and Inhibition by Tariquidar
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Experimental Workflow for P-gp Inhibition Assays

P-gp ATPase Assay Rhodamine 123 Efflux Assay

Prepare P-gp vesicles Seed P-gp overexpressing cells

Add Tariquidar dilutions Pre-incubate with Tariquidar

Initiate with ATP Add Rhodamine 123

Incubate at 37°C Wash cells

Measure Pi release Measure intracellular fluorescence

Calculate IC50 Determine reversal fold
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Downstream Effects of P-gp Inhibition in Cancer Cells
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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